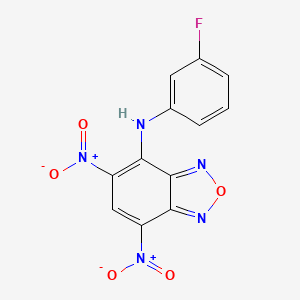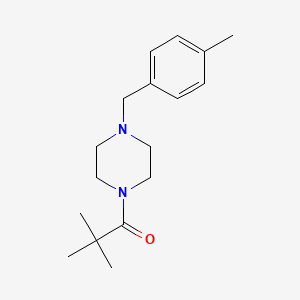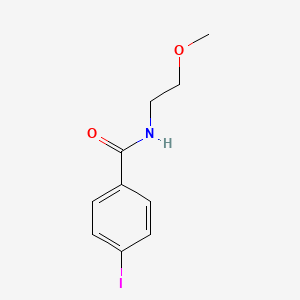![molecular formula C16H22F2N2O3 B5170884 (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5170884.png)
(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DFP-10825 and is a selective dopamine D4 receptor agonist.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is primarily through its interaction with dopamine D4 receptors. This compound has a high affinity for these receptors and acts as a selective agonist. Activation of these receptors has been linked to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol are primarily due to its interaction with dopamine D4 receptors. Activation of these receptors has been linked to increased dopamine release in the prefrontal cortex, which has been shown to improve cognitive function and reduce symptoms of neurological disorders such as schizophrenia, ADHD, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for dopamine D4 receptors. This allows researchers to study the specific effects of dopamine D4 receptor activation without the confounding effects of other receptors. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are several future directions for the research of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the development of new therapeutic applications for this compound in the treatment of neurological disorders. Another potential direction is the study of the long-term effects of dopamine D4 receptor activation on cognitive function and neurological health. Additionally, further research may be needed to optimize the synthesis method of this compound to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-(difluoromethoxy)benzaldehyde with (S)-(-)-4-benzyl-2-oxazolidinone to form the corresponding chiral imine. The chiral imine is then reduced with sodium borohydride to obtain the chiral amine. The chiral amine is then reacted with 4-morpholinecarboxylic acid to form the final product, (3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol.
Applications De Recherche Scientifique
(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. One of the major scientific research applications of this compound is in the treatment of neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has been shown to have a high affinity for dopamine D4 receptors, which are primarily located in the prefrontal cortex of the brain. Activation of these receptors has been linked to improved cognitive function and reduced symptoms of neurological disorders.
Propriétés
IUPAC Name |
(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3/c17-16(18)23-15-4-2-1-3-12(15)9-19-10-13(14(21)11-19)20-5-7-22-8-6-20/h1-4,13-14,16,21H,5-11H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKXDVELDFUTD-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[[2-(difluoromethoxy)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5170806.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)

![N-(1-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5170838.png)

![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5170849.png)
![N-[2-(tert-butylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5170853.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5170860.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5170869.png)
![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![2-{[1-(dimethylamino)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B5170908.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)